Paromomycin I
Description
Propriétés
IUPAC Name |
5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859614 | |
| Record name | 4,6-Diamino-2-{[3-O-(2,6-diamino-2,6-dideoxyhexopyranosyl)pentofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Paromomycin I
Ribosomal Target Engagement
The bacterial ribosome, specifically the 30S subunit, is the principal target of Paromomycin (B158545) I. The antibiotic's binding to this subunit initiates the molecular events that underpin its mechanism of action.
Paromomycin I's activity is contingent upon its ability to bind with high affinity and specificity to a critical region of the 16S ribosomal RNA (rRNA) known as the aminoacyl-tRNA site (A-site).
This compound selectively binds to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. drugbank.comnih.govnih.govnih.gov This interaction is the foundational step in its inhibitory process. The binding occurs within the decoding center of the 16S rRNA, a region crucial for ensuring the fidelity of translation. nih.govresearchgate.net Studies have demonstrated that both Paromomycin and the related compound Neomycin specifically target the 30S subunit and can even inhibit its assembly process in bacteria like Escherichia coli and Staphylococcus aureus. nih.govnih.gov
| Component | Interaction Detail | Primary Consequence |
|---|---|---|
| Bacterial Ribosome | This compound binds specifically to the 30S ribosomal subunit. nih.govnih.gov | Initiation of protein synthesis inhibition cascade. |
| 16S rRNA | The antibiotic targets the A-site (decoding center) within the 16S rRNA component of the 30S subunit. drugbank.comwikipedia.org | Disruption of codon-anticodon recognition. |
The binding of this compound is not indiscriminate; it shows remarkable specificity for the decoding A-site on the 16S rRNA. This site is a highly conserved region responsible for reading the messenger RNA (mRNA) codon and selecting the corresponding aminoacyl-tRNA. This compound interacts with an internal loop in helix 44 (H44) of the 16S rRNA. asm.orgresearchgate.net This interaction is stabilized by a series of hydrogen bonds between the antibiotic molecule and specific nucleotides of the rRNA, including A1408, which is crucial for the effects of this class of aminoglycosides. researchgate.net The specificity of this binding is a key reason for its potent effect on bacterial ribosomes, while having a lesser effect on their eukaryotic counterparts. asm.orgnih.gov
Upon binding to the A-site, this compound induces a significant local conformational change in the 16S rRNA. nih.govnih.gov The most critical aspect of this structural rearrangement is the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493. wikipedia.orgasm.orgnih.gov In the absence of the antibiotic, these two bases are stacked within the helix. However, the binding of this compound, particularly its ring I, into the major groove of the RNA forces these two adenines to flip out from their intrahelical positions. researchgate.netnih.govaskfilo.com This altered conformation places the N1 positions of A1492 and A1493 on the minor groove side of the helix. nih.gov This induced state mimics the conformation that the ribosome normally adopts only when a correct (cognate) codon-anticodon pairing has occurred, effectively locking the A-site in a "closed" or receptive form. askfilo.com
| rRNA Residue | State without this compound | State with this compound Bound | Reference |
|---|---|---|---|
| A1492 | Stacked within the rRNA helix | Displaced and flipped out towards the minor groove | wikipedia.orgasm.orgnih.gov |
| A1493 | Stacked within the rRNA helix | Displaced and flipped out towards the minor groove | wikipedia.orgasm.orgnih.gov |
The structural changes induced by this compound binding have profound functional consequences, primarily by compromising the ribosome's ability to maintain high fidelity during protein synthesis.
The primary consequence of the A1492 and A1493 displacement is a significant increase in the rate of mRNA misreading. wikipedia.orgasm.orgplos.org The flipped-out conformation of these bases is crucial for decoding, as they monitor the geometry of the codon-anticodon helix in the A-site. By stabilizing this conformation, this compound lowers the energy barrier for accommodating an aminoacyl-tRNA, thereby reducing the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) tRNA molecules. nih.gov This leads to the erroneous incorporation of amino acids into the growing polypeptide chain. nih.govwikipedia.org This continuous production of defective proteins disrupts cellular functions and ultimately contributes to bacterial cell death. nih.gov Experimental studies have shown that this compound significantly increases misreading levels in cell-free systems, an effect that is much more pronounced in parasite ribosomes than in mammalian ribosomes, explaining its selective therapeutic action. asm.org
Effects on Ribosome Assembly and Dynamics
This compound actively interferes with the regulation of ribosome assembly by inhibiting the function of Initiation Factor 3 (IF3). nih.govasm.org The primary role of IF3 is to act as an anti-association factor, binding to the 30S subunit and preventing its premature association with the 50S subunit to form a complete 70S ribosome. asm.orgnih.gov
Paromomycin counters this activity by strengthening the interaction between the ribosomal subunits. asm.org It promotes the formation of 70S ribosomes even at low concentrations of magnesium ions, which would normally favor subunit dissociation. nih.govasm.org This paromomycin-induced subunit association is strong enough to expel IF3 that is already bound to the 30S subunit. nih.govasm.orgnih.gov By overriding the anti-association activity of IF3, paromomycin disrupts the normal cycle of ribosome assembly and disassembly, which is essential for efficient protein synthesis initiation and recycling. nih.govnih.gov
The process of protein synthesis, particularly translocation, relies on complex and dynamic movements between the ribosomal subunits. This compound significantly impedes these movements. pnas.org The antibiotic has multiple binding sites, including one that forms a bridge between the small and large subunits in the vicinity of bridge B2c. pnas.org
These multivalent interactions effectively staple the subunits together, leading to an inhibition of the large-scale rotational and ratcheting motions that are fundamental to nearly every aspect of the translation mechanism. pnas.org This restriction of intersubunit dynamics is a key component of how paromomycin stalls the ribosome and inhibits the elongation phase of protein synthesis. nih.gov
Alternative and Emerging Molecular Targets
Impact on Mitochondrial Function in Protozoa
In protozoan parasites such as Leishmania donovani, this compound has been shown to have a significant impact on mitochondrial function, suggesting a secondary mechanism of action beyond cytosolic protein synthesis. nih.govnih.gov Studies have demonstrated that paromomycin can lead to a disruption of the parasite's energy metabolism. nih.govresearchgate.net
Exposure of Leishmania promastigotes to paromomycin results in an inhibition of respiration and a decrease in the mitochondrial membrane potential. nih.govnih.gov The drug also reduces the activity of mitochondrial dehydrogenases. nih.gov These effects are not immediate, suggesting that paromomycin does not directly inhibit the redox chain but rather acts at a metabolic level upstream of the respiratory chain itself. nih.gov This progressive decline in mitochondrial function and energy supply is considered a crucial aspect of its anti-leishmanial activity. nih.gov While some research points to the cytosolic ribosome as the primary drug target in Leishmania, the effects on mitochondrial protein synthesis and bioenergetics represent an important alternative or concurrent mechanism. nih.govexlibrisgroup.comrepec.org
Table 2: Observed Effects of this compound on Leishmania Mitochondria
| Parameter | Observed Effect | Reference |
|---|---|---|
| Respiration | Inhibited | nih.gov |
| Mitochondrial Membrane Potential | Lowered/Decreased | nih.govnih.gov |
| Mitochondrial Dehydrogenase Activity | Lowered | nih.gov |
| Mitochondrial Protein Synthesis | Inhibited | nih.gov |
Non-Ribosomal Molecular Interactions
Beyond its effects on ribosomes, this compound has been investigated for its interactions with other molecular targets.
Recent studies have explored the potential of paromomycin to act as an inhibitor of Histone Deacetylase 1 (HDAC1), an enzyme involved in chromatin remodeling and gene expression. nih.govnih.gov In glioblastoma (GBM) cells, high levels of HDAC1 are associated with aggressive tumor behavior. nih.gov Paromomycin has been shown to interact with and modulate SUMOylated HDAC1 protein, leading to a significant reduction in its activity. nih.gov
Paromomycin treatment in glioblastoma cells has been found to modulate the expression of SUMO1. nih.gov This suggests that paromomycin is involved in pathways regulated by SUMO1, a small ubiquitin-like modifier that plays a role in various cellular processes. nih.gov The modulation of SUMOylation pathways by paromomycin represents a significant area of ongoing research.
Research has demonstrated that paromomycin treatment can decrease the nuclear translocation of the Insulin-like Growth Factor 1 Receptor (IGF1R). nih.gov This effect was found to be reversible by the HDAC1 inhibitor Trochostatin A (TSA), further suggesting paromomycin's role in HDAC1-mediated pathways that influence the cellular localization of IGF1R. nih.gov The nuclear translocation of IGF-1R is a process that has been linked to cell proliferation and survival in cancer cells. nih.govnih.gov
In silico studies have investigated the potential of this compound to interact with viral proteins. One such study focused on SARS-CoV-2, the virus responsible for COVID-19. nih.gov Through molecular docking analysis, it was found that among eleven tautomeric forms of paromomycin, this compound exhibited the highest binding affinity for both the spike protein (S1) and the main protease of the virus. nih.gov This research suggests a potential for this compound to interfere with viral entry and replication, though these findings are based on computational models and require further experimental validation.
Data Tables
Table 1: Effects of Paromomycin on Mitochondrial Parameters
| Parameter | Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Mitochondrial Membrane Potential | Leishmania donovani | Lowered | nih.govnih.govnih.gov |
| Mitochondrial Protein Synthesis | Yeast | Potent Inhibition | nih.gov |
Table 2: Non-Ribosomal Molecular Interactions of Paromomycin
| Target | Cell Type/Model | Observed Interaction/Effect | Reference |
|---|---|---|---|
| Histone Deacetylase 1 (HDAC1) | Glioblastoma (GBM) cells | Inhibition, Modulation of SUMOylated HDAC1 | nih.gov |
| SUMOylation Pathways | Glioblastoma (GBM) cells | Modulation of SUMO1 expression | nih.gov |
| Insulin-like Growth Factor 1 Receptor (IGF1R) Translocation | Glioblastoma (GBM) cells | Decreased nuclear translocation | nih.gov |
Interactions with Viral Proteins in Research Models
Binding to SARS-CoV-2 Spike (S1) Protein
The SARS-CoV-2 Spike (S1) protein is essential for the virus to enter host cells. It achieves this by binding to the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. nih.gov Therefore, inhibiting the interaction between the S1 protein and the ACE2 receptor is a key strategy for preventing viral entry.
In a comprehensive in-silico screening of 2413 FDA-approved drugs, Paromomycin was identified as a compound with a strong binding affinity for the receptor-binding domain (RBD) of the Spike S1 protein. umt.edu.pkutadeo.edu.co Molecular docking analyses were performed to predict the binding and stability of the complex formed between Paromomycin and the S1 protein. nih.govnih.gov The results indicated a significant interaction, suggesting that Paromomycin could potentially interfere with the virus's ability to attach to host cells.
The binding affinity is often quantified by a docking score, which estimates the binding energy of the ligand (in this case, Paromomycin) to the protein target. A lower docking score generally indicates a more favorable binding interaction.
| Target Protein | Ligand | Glide Score (kcal/mol) |
| SARS-CoV-2 Spike (S1) Protein (RBD) | Paromomycin | -10.01 |
This table presents the glide score for the binding of Paromomycin to the Receptor-Binding Domain (RBD) of the SARS-CoV-2 Spike S1 protein as determined by in-silico molecular docking analysis. umt.edu.pk
Binding to SARS-CoV-2 Main Protease
The SARS-CoV-2 Main Protease (Mpro), also known as 3CL protease, is a critical enzyme for the replication and transcription of the virus. nih.gov It functions by cleaving viral polyproteins into functional non-structural proteins. mdpi.com The essential role of Mpro in the viral life cycle makes it an attractive target for antiviral drug development.
The same in-silico study that investigated the binding of Paromomycin to the Spike protein also examined its interaction with the Main Protease. nih.govresearchgate.netnih.gov The molecular docking analysis revealed that Paromomycin exhibits a strong binding affinity for the catalytic site of the Mpro. umt.edu.pk This suggests that Paromomycin could potentially inhibit the enzymatic activity of the Main Protease, thereby disrupting viral replication.
The study identified Paromomycin as one of the top-ranking drugs in terms of its binding affinity to the protease domain. umt.edu.pk This dual-targeting capability of binding to both the Spike protein and the Main Protease is a significant finding. nih.govnih.gov
| Target Protein | Ligand | Glide Score (kcal/mol) |
| SARS-CoV-2 Main Protease | Paromomycin | -11.579 |
This table displays the glide score for the binding of Paromomycin to the catalytic site of the SARS-CoV-2 Main Protease as determined by in-silico molecular docking analysis. umt.edu.pk
Mechanisms of Resistance to Paromomycin I
Ribosome-Mediated Resistance
The primary target of Paromomycin (B158545) I is the bacterial ribosome, where it binds to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) of the 30S subunit. patsnap.comdrugbank.com This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. patsnap.comnih.gov Consequently, modifications to the ribosome that prevent or reduce the efficacy of this binding are a central mechanism of resistance.
Mutations within the A-site of the 16S rRNA can significantly diminish the binding affinity of Paromomycin I, leading to drug resistance. nih.govasm.org These genetic alterations are a well-documented resistance strategy in various microorganisms.
Specific point mutations in the 16S rRNA are known to confer resistance. For instance, in bacteria, mutations at the 1409:1491 base pair within the small subunit rRNA have been shown to result in resistance. nih.gov However, studies on certain organisms, such as the parasite Leishmania tropica, have not found a correlation between this compound resistance and mutations at this putative site, suggesting that other mechanisms are responsible for resistance in these cases. nih.govajtmh.org
In other organisms, mutations in ribosomal proteins, rather than the rRNA itself, can also lead to resistance. In Streptomyces coelicolor, a novel insertion mutation of a glycine residue at position 92 in the ribosomal protein S12 (rpsL gene) was identified. asm.org This insertion resulted in a 20-fold increase in the level of resistance to this compound. asm.org The table below summarizes key findings on mutations conferring resistance.
| Organism | Gene/Component | Mutation Type | Effect on Resistance |
| Escherichia coli | 16S rRNA | Point Mutation | Disruption of 1409:1491 base pair confers resistance. nih.gov |
| Streptomyces coelicolor | rpsL (S12 protein) | Insertion (GI92) | 20-fold increase in resistance level. asm.org |
| Leishmania tropica | 16S rRNA | N/A | No sequence change found at the putative mutation site in resistant strains. nih.govajtmh.org |
This compound binding induces a specific local conformational change in the A-site of the 16S rRNA. nih.gov This process involves the displacement of two universally conserved residues, A1492 and A1493, towards the minor groove of the RNA helix. nih.gov This conformational shift is crucial for the antibiotic's mechanism of action. Resistance can arise from alterations that prevent this specific structural change. In some resistant bacteria, changes in the conformation of ribosomal helix 69 (H69) of the 23S rRNA, a component of the large ribosomal subunit, can also interfere with aminoglycoside binding and protein synthesis. researchgate.net The binding of this compound to the ribosome is a complex interaction, and subtle changes in the three-dimensional structure of the binding pocket can drastically reduce its affinity for the drug. nih.govnih.gov
Investigations into this compound-resistant strains of Leishmania donovani have revealed another layer of ribosome-mediated resistance. Comparative proteomic analyses have shown a significant upregulation of ribosomal proteins in resistant strains compared to their drug-susceptible counterparts. plos.orgresearchgate.net Furthermore, whole-genome sequencing of resistant L. donovani clones identified copy number variations in genes encoding for ribosomal proteins, specifically the 60S ribosomal protein L6 and ribosomal protein L1a, that correlated with resistance. mdpi.com The increased expression of these ribosomal components may contribute to the resistance phenotype, potentially by altering translational processes or compensating for the inhibitory effects of the drug. plos.orgmdpi.com
Mutations within the Ribosomal A-site
Cellular Transport and Permeability-Based Resistance
For this compound to reach its ribosomal target, it must first cross the cell membrane. Therefore, mechanisms that limit the intracellular accumulation of the drug are an effective means of conferring resistance.
A primary mechanism of resistance to this compound, particularly observed in the parasite Leishmania, is a reduction in drug accumulation. nih.govasm.org Studies on resistant lines of Leishmania donovani have consistently demonstrated that resistance is associated with decreased intracellular drug levels. asm.orgparasite-journal.orgnih.gov This reduced accumulation is linked to a significant decrease in the initial binding of the drug to the cell surface. nih.govnih.gov The process involves a rapid initial binding phase of the cationic this compound to the negatively charged cell surface glycocalyx, which is less efficient in resistant strains. nih.govnih.gov In some cases, this reduced uptake is accompanied by an increase in membrane fluidity, suggesting alterations in the composition of the cell membrane contribute to the resistance phenotype. asm.org
The following table details the observed changes in drug uptake in resistant Leishmania donovani.
| Strain | Observation | Implication |
| Paromomycin-Resistant L. donovani | Reduced accumulation of this compound. nih.govasm.orgnih.gov | Less drug reaches the intracellular ribosomal target. |
| Paromomycin-Resistant L. donovani | Significant reduction in initial binding to the cell surface. nih.govnih.gov | Impaired first step of drug entry. |
| Paromomycin-Resistant L. donovani | Increased membrane fluidity. asm.org | Altered membrane composition contributes to decreased permeability. |
Increased Drug Efflux Mechanisms
Enzymatic Modification and Inactivation (Prokaryotic Models)
In prokaryotes, a well-established mechanism of resistance to aminoglycoside antibiotics like paromomycin is the enzymatic modification of the drug molecule. nih.gov This process renders the antibiotic unable to bind to its ribosomal target, thereby neutralizing its effect. nih.gov
Table 2: Enzymatic Modification of this compound
| Enzyme Family | Specific Enzyme Type | Modification Reaction | Resulting Product | Effect on Activity |
|---|
Adaptive Stress Response Mechanisms in Resistant Organisms
Beyond direct interactions with the drug, organisms can develop resistance by enhancing their ability to withstand the cellular stresses induced by the antibiotic.
Cross-Resistance Profiles with Other Aminoglycosides (e.g., Kanamycin (B1662678), Neomycin, Streptomycin)
The development of resistance to this compound raises concerns about potential cross-resistance to other structurally or functionally related aminoglycoside antibiotics. Research into this area has revealed complex and sometimes organism-specific profiles.
In studies involving the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, experimentally induced resistance to paromomycin does not typically confer broad cross-resistance to other classes of anti-leishmanial drugs. For instance, a paromomycin-resistant L. donovani line remained sensitive to pentavalent antimony, pentamidine, amphotericin B, and miltefosine (B1683995) nih.govmdpi.com. This suggests that the mechanism of resistance is specific to paromomycin and not a general multidrug resistance phenotype mdpi.comparasite-journal.orgwhiterose.ac.uk.
The cross-resistance profile with other aminoglycosides is more nuanced. Neomycin, which is a close structural analog of paromomycin, has been shown to have only a weak effect on both wild-type and paromomycin-resistant L. donovani strains nih.gov. The primary structural difference between the two is a 6'-hydroxyl group on paromomycin versus a 6'-amino group on neomycin researchgate.net. Despite this similarity, high concentrations of neomycin (up to 600 µM) resulted in only minor inhibition of parasite growth nih.gov.
Conversely, in other biological systems, shared resistance mechanisms are known. The neomycin phosphotransferase II (nptII) gene, for example, is known to confer resistance to both kanamycin and paromomycin in transgenic Arabidopsis, indicating a common pathway for inactivation tennessee.edu. Generally, resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the drug, alteration of the ribosomal target site, or changes in drug uptake and efflux nih.govnih.gov. While some resistance enzymes confer resistance to specific aminoglycosides, others can act on a broader range of related compounds nih.gov.
The following table summarizes the cross-resistance findings for paromomycin-resistant Leishmania donovani as observed in specific research models.
| Compound | Cross-Resistance Observed in Paromomycin-Resistant L. donovani | Reference |
| Neomycin | No significant cross-resistance; neomycin showed weak activity against both resistant and wild-type strains. | nih.gov |
| Pentavalent Antimony | No | nih.govmdpi.com |
| Pentamidine | No | nih.gov |
| Amphotericin B | No | nih.govmdpi.com |
| Miltefosine | No | nih.govmdpi.com |
Stability of Induced Resistance Phenotypes in Research Models
A critical aspect of understanding drug resistance is the stability of the resistant phenotype once the drug pressure is removed. Studies on this compound resistance in laboratory models, particularly with Leishmania donovani, have demonstrated that the induced resistance is a stable trait.
In one study, L. donovani promastigotes selected for resistance to 800 μM of paromomycin maintained this resistance for up to eight passages, equivalent to two months, in a drug-free culture medium parasite-journal.org. Furthermore, this stability was not limited to the insect stage (promastigote) of the parasite; the resistance was also maintained in the mammalian stage (amastigote) after being passed through mice parasite-journal.org.
Another research model using antimony-resistant L. donovani field isolates further confirmed the stability of experimentally induced paromomycin resistance. After inducing resistance in the promastigote stage, the phenotype was found to be stable during serial in vitro passage in drug-free media for 20 weeks nih.gov. The resistance also persisted after a single in vivo passage in a golden hamster nih.gov. This long-term stability in the absence of the drug strongly suggests that the resistance is due to a stable genetic or epigenetic modification rather than a transient physiological adaptation mdpi.com.
Interestingly, the method of resistance induction can influence the phenotype. When resistance was induced in the intracellular amastigote stage, the resulting parasites showed high levels of resistance as amastigotes, while the promastigote stage remained fully susceptible nih.gov. Even this stage-specific resistance proved to be stable after 20 weeks of in vitro passage as promastigotes and after in vivo passage in a hamster nih.gov. This highlights the complexity of resistance mechanisms and their stability, which can be dependent on the parasite's life cycle stage at the time of selection pressure mdpi.comnih.gov. Despite the demonstrated stability, researchers have noted that it can be difficult to select for high-level paromomycin resistance in L. donovani in the first place nih.gov.
The table below summarizes findings on the stability of induced this compound resistance from different research models.
| Organism/Model | Selection Method | Stability Conditions | Duration of Stability | Reference |
| Leishmania donovani | Stepwise increase in drug pressure on promastigotes | Drug-free culture medium | Up to 8 passages (2 months) | parasite-journal.org |
| Leishmania donovani | Passage of resistant strain in mice | In vivo passage | 1 passage | parasite-journal.org |
| Leishmania donovani (antimony-resistant field isolate) | Stepwise increase in drug pressure on promastigotes | Serial in vitro passage (drug-free) | 20 weeks | nih.gov |
| Leishmania donovani (antimony-resistant field isolate) | Passage of resistant strain in golden hamster | In vivo passage | 1 passage | nih.gov |
| Leishmania donovani (antimony-resistant field isolate) | Drug pressure on intracellular amastigotes | Serial in vitro passage of promastigotes (drug-free) | 20 weeks | nih.gov |
Biosynthesis and Production of Paromomycin I for Research
Microbial Origin: Streptomyces rimosus var. paromomycinus
Paromomycin (B158545) is a broad-spectrum aminoglycoside antibiotic. mpbio.comdiscofinechem.comsigmaaldrich.com It is a natural product synthesized by the soil microorganism Streptomyces rimosus var. paromomycinus. mpbio.comdiscofinechem.comsigmaaldrich.comgoogle.comncats.iodrugbank.comnih.gov This bacterium is morphologically similar to Streptomyces rimosus, the producer of oxytetracycline. google.comtaylorandfrancis.com However, Streptomyces rimosus var. paromomycinus is distinguished as the specific producer of the paromomycin complex. google.com
For research and industrial purposes, paromomycin is generated through fermentation processes. google.com The production typically involves creating a sterile aqueous nutrient medium which is then inoculated with spores, conidia, or an aqueous suspension of Streptomyces rimosus var. paromomycinus. google.com The culture is grown under aerobic conditions with stirring and aeration to facilitate the maximum yield of the antibiotic. google.com The production of paromomycin can be carried out using both submerged liquid fermentation (SLF) and solid-state fermentation (SSF). nih.govresearchgate.net Research has shown that SSF may offer advantages, including higher yields, reduced costs by utilizing agro-industrial by-products like corn bran, lower energy consumption, and less wastewater discharge. nih.govresearchgate.net
The optimization of fermentation conditions is crucial for maximizing the yield of paromomycin. Studies have systematically evaluated various environmental and nutritional factors to enhance production. For instance, using response surface methodology (RSM), researchers have identified optimal parameters that can lead to a significant increase in paromomycin concentration. nih.gov One study reported a 14-fold increase in production under optimized conditions compared to the basal medium. nih.gov
Table 1: Optimized Conditions for Paromomycin Production by S. rimosus NRRL 2455
| Parameter | Optimized Value | Finding |
|---|---|---|
| Nutrient Medium | Soybean meal (30 g/L), NH₄Cl (4 g/L), CaCO₃ (5 g/L), Glycerol (40 ml/L) | An optimized medium significantly boosts antibiotic yield. nih.gov |
| pH | 6.0 - 8.5 | Optimal pH varies between submerged liquid fermentation (pH 6) and solid-state fermentation (pH 8.5). nih.govnih.gov |
| Temperature | 28 - 30°C | The ideal temperature for production is consistently around 28-30°C. google.comnih.govnih.gov |
| Incubation Time | 8.5 - 9 days | Maximum yield is typically achieved after 8 to 9 days of incubation. nih.govnih.gov |
| Inoculum Size | 5.0% - 5.5% (v/v or v/w) | An appropriate inoculum size is critical for initiating the fermentation process effectively. nih.govnih.gov |
| Agitation Rate | 200 rpm | In submerged cultures, an agitation rate of 200 rpm was found to be optimal. nih.gov |
Overview of Biosynthetic Pathways
The biosynthesis of paromomycin involves a series of complex chemical reactions within the Streptomyces bacterium. tamu.edu As an aminoglycoside antibiotic, its formation is related to the biosynthetic pathways of other well-known aminoglycosides like neomycin and kanamycin (B1662678). nih.govgenome.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) database classifies the biosynthesis of paromomycin within the "Neomycin, kanamycin and gentamicin (B1671437) biosynthesis" pathway (map00524). genome.jp The core structure of paromomycin is an aminocyclitol, specifically 2-deoxystreptamine, which is glycosidically linked to other amino sugars. nih.govnih.gov
The complete biosynthetic gene cluster and the precise sequence of enzymatic steps for paromomycin are not as extensively detailed in publicly available research as some other antibiotics. However, studies into the antibiotic resistance mechanism of the producing organism, S. rimosus var. paromomycinus, provide insight into potential biosynthetic steps. The bacterium protects itself from the antibiotic it produces through specific inactivating enzymes. csic.es
Research has identified two such enzymes that are key to the organism's self-resistance:
Paromomycin Acetyltransferase (AAC): This enzyme catalyzes the acetylation of the paromomycin molecule. csic.es
Paromomycin Phosphotransferase (APH): This enzyme is responsible for the phosphorylation of the antibiotic. csic.es
It has been demonstrated that both enzymes are required to confer high levels of resistance to paromomycin in the producing organism. csic.es While the primary role of these enzymes is self-protection, it is hypothesized that they may also play a role in the final stages of the biosynthetic pathway, possibly by modifying the molecule to prevent feedback inhibition or to facilitate transport out of the cell. csic.es The production process yields a substance that is primarily Paromomycin I, but it is often found as a mixture with its isomer, Paromomycin II, and may contain related aminoglycoside impurities such as neomycin and neamine (B104775) carried over from fermentation and purification. omicsonline.org
Chemical Synthesis and Structure Activity Relationship Sar Studies of Paromomycin I and Its Derivatives
Synthetic Approaches to Paromomycin (B158545) I
Paromomycin is a natural product isolated from the fermentation of various Streptomyces species, such as Streptomyces rimosus subspecies paromomycinus. nih.gov Due to its complex glycosidic structure, total chemical synthesis is challenging and not the standard route for production. Instead, the majority of synthetic studies and the development of derivatives rely on semi-synthesis, starting with the naturally occurring paromomycin molecule. nih.govacs.org
This semi-synthetic approach typically begins with the protection of the multiple amino and hydroxyl groups on the paromomycin scaffold. For example, a common starting material is a fully protected paromomycin derivative, which can then be selectively deprotected to expose specific hydroxyl groups for modification. nih.govacs.org One documented pathway involves treating a fully protected paromomycin with toluenesulfonic acid in methanol (B129727) to yield a key diol intermediate. nih.govacs.org This intermediate serves as a versatile platform for a variety of chemical modifications, allowing for the targeted synthesis of novel derivatives.
Design and Synthesis of Paromomycin I Derivatives
The primary goal in designing paromomycin derivatives is to create compounds that are more selective for the bacterial ribosome over human ribosomes and can evade common bacterial resistance mechanisms. nih.govresearchgate.net This is achieved through targeted chemical modifications of the parent molecule.
Modern design strategies for paromomycin analogs are heavily guided by structural biology and an understanding of the drug's mechanism of action. Paromomycin functions by binding to the decoding A site of the bacterial 16S ribosomal RNA (rRNA), which disrupts protein synthesis. wikipedia.orgresearchgate.net X-ray crystallography has revealed that a crucial interaction involves the formation of a "pseudo-base pair" between Ring I of the drug and the A1408 residue in the bacterial ribosome's A site. researchgate.net
The rational design of new derivatives aims to enhance this binding affinity for the bacterial target while simultaneously decreasing affinity for the human mitochondrial and cytosolic ribosomes, which also have A sites that can be bound by aminoglycosides, leading to toxicity. nih.gov A key strategy involves using cell-free translation assays with a panel of wild-type bacterial ribosomes and hybrid ribosomes engineered to contain the A site cassettes of human mitochondrial and cytoplasmic ribosomes. acs.orgnih.gov This allows for direct measurement of a derivative's selectivity and guides the optimization process toward molecules with a wider therapeutic window. nih.gov
Introducing lipophilic character to the paromomycin scaffold is a strategy explored to modify its properties. Studies on 4′-O-alkyl paromomycin derivatives have shown that the length of the appended alkyl chain is critical. nih.gov A chain length of two or three carbons was found to be optimal for reducing activity against mitochondrial ribosomes while minimizing the loss of antibacterial activity. nih.gov In a related study, 4',6'-O-alkylidene derivatives were synthesized, and the ethylidene derivative demonstrated a better selectivity profile than the corresponding methylidene derivative, again suggesting that a two-carbon chain extension at the O4' position is favorable. nih.gov
A specific approach to increasing lipophilicity involves the di-alkylation of the paromomycin core. A series of paromomycin-based di-alkylated cationic amphiphiles were designed and synthesized, varying the length of the linear aliphatic chains. nih.gov
Research findings indicated that derivatives di-alkylated with C7 and C8 chains exhibited significantly improved antimicrobial activity against a panel of 14 Gram-positive pathogens known to cause skin infections. nih.gov Notably, several of these novel compounds were at least 16-fold more potent than the parent paromomycin. nih.gov A direct comparison between a di-alkylated and a mono-alkylated derivative revealed that the di-alkylation strategy not only boosts antimicrobial potency but also dramatically reduces undesired hemolytic activity against red blood cells. nih.gov
Table 1: Antimicrobial Activity of Di-Alkylated Paromomycin Derivatives
| Compound | Alkyl Chain Length | Relative Potency (vs. Paromomycin) | Hemolytic Activity |
|---|---|---|---|
| Paromomycin | N/A | 1x | Baseline |
| Mono-C8 Derivative | C8 | Improved | Increased |
| Di-C7 Derivative | C7 | >16x | Reduced (vs. Mono-alkylated) |
| Di-C8 Derivative | C8 | >16x | Reduced (vs. Mono-alkylated) |
This table is based on findings that C7 and C8 di-alkylated derivatives showed significantly improved potency and reduced hemolysis compared to mono-alkylated versions. nih.gov
Another synthetic strategy involves the attachment of additional sugar moieties to the paromomycin structure. A series of 4′-O-glycopyranosyl paromomycin analogs and a 4′-O-(glucosyloxymethyl) analog have been synthesized and evaluated. rsc.orguzh.ch
While all the synthesized glycosylated compounds were found to be less active than the parent paromomycin, the studies revealed important structure-activity relationships. rsc.orguzh.ch Differences in inhibitory activity were observed between derivatives containing gluco-, manno-, and galactopyranosyl moieties, as well as between different anomers (α and β configurations). rsc.org These variations in activity are attributed to differences in how the modified drug fits within the ribosomal decoding A site. rsc.org This line of research may prove valuable in the future design of aminoglycosides with finely tuned activity and potentially reduced toxicity. rsc.org Additionally, a 4-amino-4-deoxy-β-D-xylopyranosyl moiety at the 4'-position was found to be about twice as active as the corresponding β-D-xylopyranosyl derivative. nih.gov
One of the most promising strategies for enhancing selectivity has been the structure-based design of paromomycin-apramycin hybrids. nih.gov Apramycin is an aminoglycoside noted for its excellent selectivity for bacterial ribosomes over human ribosomes. nih.gov This has prompted the synthesis of paromomycin derivatives where Ring I is replaced by a rigid, apramycin-like dioxabicyclo[4.4.0]octane system. researchgate.netacs.orgnih.gov
This modification locks the crucial hydroxymethyl side chain of Ring I into a specific conformation, either gauche-gauche (axial) or gauche-trans (equatorial). acs.orgnih.gov The antiribosomal activity of these bicyclic analogs was tested using cell-free translation assays. acs.orgnih.gov
Table 2: Activity of Bicyclic Paromomycin Analogs
| Ring I Modification | Substituent Orientation | Antiribosomal Activity | Ribosomal Selectivity |
|---|---|---|---|
| Bicyclic (Apramycin-like) | Axial Hydroxyl/Amino | Less Active | - |
| Bicyclic (Apramycin-like) | Equatorial Hydroxyl/Amino | Considerably More Active | Improved |
| Bicyclic (Equatorial OH) | Equatorial | Equal to Paromomycin | Better than Paromomycin |
This table summarizes findings that equatorial substitution on the bicyclic ring is favored for activity and that a specific derivative showed activity equal to the parent compound but with enhanced selectivity. acs.orgnih.gov
The results strongly support crystallographic models of aminoglycoside-ribosome interactions, showing that compounds with an equatorial hydroxyl or amino group on the newly formed ring are considerably more active than their axial diastereomers. nih.gov Remarkably, one such bicyclic analog carrying an equatorial hydroxyl group demonstrated antibacterial activity equal to that of the parent paromomycin but with significantly better ribosomal selectivity, which is predictive of an enhanced therapeutic index. acs.orgnih.gov
Investigating 4', 6', and N7' Positions in Derivatives
The chemical scaffold of this compound, particularly its aminoglycoside rings, offers several positions for synthetic modification to enhance its therapeutic profile. Key areas of investigation have centered on the 4', 6', and N7' positions to improve antimicrobial potency, broaden the spectrum of activity, and reduce toxicity by increasing selectivity for pathogen ribosomes over their human counterparts.
4'-Position Modifications: The 4'-hydroxyl group has been a primary target for derivatization. An extensive series of 4'-O-glycosides have been synthesized to probe the structure-activity relationship (SAR) at this position. nih.govresearchgate.net Studies revealed that modifying this compound with various glycopyranosyl analogs at the 4'-position significantly influences ribosomal activity and selectivity. researchgate.net For instance, the introduction of a β-D-xylopyranosyl moiety at this position (4'-O-β-D-xylopyranosyl paromomycin) results in a derivative with antibacterial ribosomal activity comparable to the parent compound but with markedly improved selectivity. nih.govresearchgate.net This enhanced selectivity stems from a considerable reduction in its affinity for both cytosolic and A1555G mutant mitochondrial ribosomes, the latter being associated with a high susceptibility to drug-induced hearing loss. researchgate.net
6'-Position Modifications: The 6'-position is critical for the interaction between the aminoglycoside and the ribosomal A-site. The primary structural difference between paromomycin and its close relative neomycin is at this position: paromomycin possesses a 6'-hydroxyl group, whereas neomycin has a 6'-amino group. researchgate.net This single substitution has significant implications for binding and activity. Synthetic strategies have focused on creating analogues that mimic other successful aminoglycosides, such as apramycin. By replacing Ring I of paromomycin with an apramycin-like dioxabicyclo[4.4.0]octane system, researchers have been able to lock the hydroxymethyl side chain into specific conformations. nih.gov These modifications, which effectively alter the presentation of the 6'-substituent, have been shown to reduce affinity for mitochondrial and cytosolic ribosomes, a desirable trait for lowering host toxicity. nih.gov
N7'-Position Modifications: Information regarding specific synthetic modifications at the N7' position of this compound is less prevalent in the reviewed literature. However, the general principles of aminoglycoside SAR suggest that modifications to the amino groups can influence both target binding and susceptibility to bacterial resistance enzymes. Further investigation into the N7' position could yield derivatives with novel properties.
Structure-Activity Correlation Analyses
Influence of Chemical Modifications on Ribosomal Binding
The primary mechanism of action for this compound and its derivatives is the inhibition of protein synthesis through binding to the ribosomal RNA (rRNA) decoding A-site. researchgate.netresearchgate.net Chemical modifications to the paromomycin structure directly influence the affinity and specificity of this binding interaction.
Paromomycin binds to the 16S rRNA component of the 30S ribosomal subunit, which can stabilize the entire 70S ribosomal complex at the start codon of mRNA, leading to misreading and premature termination of translation. researchgate.netdrugbank.com X-ray crystallography and cryo-electron microscopy studies have shown that the drug occupies the decoding center, forcing a conformational change in key rRNA nucleotides (A1492 and A1493 in E. coli numbering) into an extrahelical position. weizmann.ac.ilnih.gov This stabilized "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby interfering with the accuracy of translation. nih.gov
Modifications at the 4' and 6' positions have a profound impact on this interaction. The 6'-hydroxyl group of paromomycin is involved in a crucial pseudo-base pair interaction with nucleotide A1408 of the rRNA A-site. nih.gov Altering the configuration at this position, as seen in the apramycin-paromomycin hybrids, can shift the binding mode and reduce affinity for eukaryotic ribosomes, which possess structural differences in this binding pocket. nih.gov Similarly, the addition of glycosidic or alkyl groups at the 4'-position can introduce steric hindrance that differentially affects binding to pathogen versus host ribosomes. The improved selectivity of 4'-O-glycosides like 4'-O-β-D-xylopyranosyl paromomycin is attributed to this effect, where the modification is better accommodated by the bacterial ribosome than by the more constricted binding pocket of human mitochondrial and cytosolic ribosomes. researchgate.net
Correlation between Structure and Antimicrobial/Antiparasitic Spectrum in In vitro Models
The structural modifications of this compound derivatives directly correlate with their spectrum and potency of activity against various pathogens in in vitro models.
Against bacterial pathogens, derivatization can enhance potency. For example, di-alkylation of paromomycin with C7 and C8 linear aliphatic chains resulted in cationic amphiphiles with significantly improved antimicrobial activity against a panel of 14 Gram-positive pathogens known to cause skin infections. Several of these novel derivatives were at least 16-fold more potent than the parent this compound. nih.gov
In the realm of antiparasitic activity, this compound itself shows significant efficacy. It is used in the treatment of infections caused by protozoa such as Entamoeba histolytica, Giardia intestinalis, and Cryptosporidium parvum. researchgate.netnih.govresearchgate.net In vitro studies have demonstrated a dose-dependent inhibitory relationship between paromomycin and the replication of C. parvum. nih.govfrontiersin.org Timed-exposure experiments confirmed that the drug's major activity is against the intracellular stage of the parasite. nih.gov
The drug is also a key agent against various species of Leishmania. nih.govnih.gov Studies on Leishmania mexicana and Leishmania amazonensis have shown that paromomycin markedly inhibits parasite proliferation and protein synthesis in vivo and in vitro. nih.govnih.govnih.gov The effectiveness of paromomycin against Leishmania is directly linked to its ability to bind to the parasite's ribosome and disrupt protein synthesis. nih.govnih.gov The development of derivatives aims to enhance this intrinsic activity. For instance, conjugating paromomycin with nanochitosan was shown to increase its inhibitory effect on E. histolytica trophozoites in vitro, with the IC50 value for the conjugate being significantly lower than for paromomycin alone. researchgate.net
| Derivative/Compound | Pathogen | Model | Finding |
| This compound | Cryptosporidium parvum | In vitro (HCT-8 cells) | Inhibits intracellular parasite replication. |
| Di-alkylated (C7/C8) Paromomycin | Gram-positive bacteria | In vitro | Up to 16-fold more potent than this compound. |
| This compound | Leishmania amazonensis | In vitro | Highly active against clinical isolates. |
| Paromomycin-nanochitosan conjugate | Entamoeba histolytica | In vitro | IC50 of 27.47 µg/mL (vs. 106.5 µg/mL for Paromomycin alone). |
| 4'-O-β-D-xylopyranosyl paromomycin | Bacteria | Ribosomal inhibition assay | Comparable antibacterial activity to this compound. |
Structural Determinants of Selectivity against Pathogen Ribosomes vs. Host Ribosomes
A critical goal in the development of this compound derivatives is to enhance their selectivity, maximizing their effect on pathogen ribosomes while minimizing interactions with host (mammalian) cytosolic and mitochondrial ribosomes. This selectivity is rooted in subtle but significant structural differences in the ribosomal decoding A-site. nih.gov
The primary basis for selectivity arises from nucleotide variations between prokaryotic and eukaryotic rRNA. nih.gov Specifically, two key base substitutions in the h44 decoding site of eukaryotic ribosomes (A1408G and G1491A, using bacterial numbering) alter the landscape of the binding pocket. nih.gov These changes disrupt critical binding interactions mediated by Rings I and II of the paromomycin molecule, leading to a generally lower affinity for eukaryotic ribosomes. nih.gov
However, the selectivity of the parent drug is not perfect, and its binding to human mitochondrial ribosomes is a major cause of dose-limiting ototoxicity. Synthetic modifications are designed to exploit these structural differences more effectively. researchgate.net
4'-Position Modifications: The introduction of bulky substituents, such as the β-D-xylopyranosyl group at the 4'-position, enhances selectivity. researchgate.net This modification is well-tolerated by the more accommodating A-site of bacterial ribosomes but creates unfavorable steric interactions within the more constrained human mitochondrial and cytosolic ribosomes, thus reducing off-target binding. researchgate.net
6'-Position Modifications: Altering the 6'-hydroxyl group can also fine-tune selectivity. The development of apramycin-paromomycin hybrids with a locked ring conformation demonstrated reduced affinity for both mitochondrial and cytosolic ribosomes, suggesting that controlling the spatial orientation of this group is key to avoiding interactions with the host machinery. nih.gov
| Modification Strategy | Rationale for Increased Selectivity | Key Finding |
| 4'-O-Glycosylation (e.g., β-D-xylopyranoside) | Introduces steric bulk that is less tolerated by the more constricted binding site of host mitochondrial/cytosolic ribosomes. researchgate.net | Significantly reduced affinity for host ribosomes while maintaining antibacterioribosomal activity. researchgate.net |
| 4'-O-Alkylation (e.g., ethyl ether) | Optimal chain length (2-3 carbons) reduces mitoribosomal activity with minimal loss of antibacterial activity. nih.gov | 4'-O-ethyl derivative displayed excellent selectivity for prokaryotic over eukaryotic ribosomes. nih.gov |
| Ring I Modification (Apramycin-like hybrids) | Locks the 6'-substituent in a conformation that has lower affinity for host ribosomes. nih.gov | Derivatives showed reduced affinity for mitochondrial and cytosolic ribosomes. nih.gov |
Membrane-Targeting Properties of Derivatives
While the primary target of this compound is the ribosome, certain synthetic derivatives have been designed to possess an alternative or additional mechanism of action: membrane disruption. This is achieved by transforming the aminoglycoside scaffold into a cationic amphiphile, a molecule with both positively charged (cationic) and fat-soluble (lipophilic) regions.
A prominent example is the synthesis of di-alkylated this compound derivatives. nih.gov By attaching two linear aliphatic chains (e.g., C7 or C8) to the paromomycin core, researchers created a series of potent membrane-targeting agents. nih.gov These cationic amphiphiles are designed to interact with and disrupt the integrity of bacterial cell membranes, which are rich in negatively charged phospholipids.
This membrane-targeting approach has several advantages. It provides a mechanism of action that is distinct from ribosomal inhibition, which can be valuable against bacteria that have developed resistance to traditional aminoglycosides. The di-alkylated derivatives with C7 and C8 chains showed significantly enhanced antimicrobial activity against a range of Gram-positive pathogens compared to the parent compound. nih.gov Furthermore, scanning electron microscopy provided direct visual evidence of cell surface damage caused by these compounds, confirming their membrane-disrupting capabilities. nih.gov
Importantly, the di-alkylation strategy also led to a significant reduction in hemolytic activity (the rupture of red blood cells), a common and undesirable side effect of many cationic amphiphiles. A comparison with a mono-alkylated version of paromomycin showed that the di-alkylated structure improves antimicrobial potency while dramatically reducing toxicity to host cells, highlighting a superior design for membrane-active agents. nih.gov
Pre Clinical Research and in Vitro / in Vivo Model Studies
Investigations in Protozoal Models (e.g., Leishmania spp., Entamoeba histolytica)
Paromomycin (B158545), an aminoglycoside antibiotic, has demonstrated significant efficacy against a range of protozoal pathogens, most notably Leishmania species, the causative agents of leishmaniasis, and Entamoeba histolytica, responsible for amoebiasis. lifemd.compatsnap.com Its mechanism of action is primarily attributed to the inhibition of protein synthesis. patsnap.comresearchgate.net
In vitro studies have consistently shown that Paromomycin is active against both the promastigote (the flagellated, extracellular form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania. nih.gov However, the amastigote stage, which is the clinically relevant form, generally exhibits higher susceptibility to the drug. asm.orgunicamp.br
Research on various Leishmania species, including L. donovani, L. major, L. amazonensis, and L. braziliensis, has revealed variability in susceptibility among different species and even among clinical isolates of the same species. asm.orgunicamp.brresearchgate.net For instance, in one study, the 50% effective dose (ED₅₀) for promastigotes ranged from 15.7 to 52.7 µM, while for amastigotes, it was significantly lower, ranging from 1.2 to 5.9 µM. asm.org This suggests a stage-specific action of the drug. asm.org
Interestingly, some studies have reported that promastigotes can develop resistance to Paromomycin after continuous exposure in culture. nih.gov This acquired resistance is an important consideration for understanding potential clinical challenges.
| Species | Stage | EC₅₀ / ED₅₀ (µM) | Reference |
| L. donovani | Promastigote | 15.7 - 52.7 | asm.org |
| L. donovani | Amastigote | 1.2 - 5.9 | asm.org |
| L. mexicana | Promastigote | ~200 | nih.gov |
| L. (L.) amazonensis | Promastigote | 45.73 ± 4.8 | unicamp.br |
| L. (L.) amazonensis | Amastigote | 108.6 ± 5.43 | unicamp.br |
| L. donovani | Amastigote | 8 - 48.81 | asm.org |
The uptake of Paromomycin by Leishmania cells is a multi-phasic process. nih.gov Initial association with the parasite is rapid and appears to be a non-saturable process, largely independent of temperature. nih.gov This initial phase is thought to involve the binding of the cationic Paromomycin molecule to the negatively charged glycocalyx of the parasite's cell surface. nih.govresearchgate.net This binding is significantly inhibited by poly-L-lysine, a membrane-impermeant polycation, which supports the electrostatic nature of this initial interaction. nih.gov
Following surface binding, the drug is internalized, likely through an endocytic process. plos.org Studies using radiolabeled Paromomycin have shown that drug accumulation within the parasite is a critical factor for its leishmanicidal activity. nih.gov A key mechanism of resistance in Leishmania is a reduction in drug accumulation, which is associated with a significant decrease in the initial binding of the drug to the cell surface. nih.govresearchgate.netplos.org
Kinetic studies have shown that the rate of Paromomycin association with promastigotes increases in a near-linear fashion with increasing drug concentrations up to 1 mM. nih.gov The process is not significantly affected by temperature, suggesting that a carrier-mediated transport system plays a minor role in the initial uptake. nih.gov
Paromomycin effectively inhibits the growth and proliferation of Leishmania parasites in a dose-dependent manner. lifemd.comnih.gov This inhibitory effect is a direct consequence of its impact on essential cellular processes. In vitro studies have demonstrated that Paromomycin can significantly reduce the number of parasites in culture over time. nih.gov For example, in cultures of Leishmania mexicana, Paromomycin was shown to inhibit parasite proliferation, with a 50% inhibitory concentration (IC₅₀) of approximately 200 µM. nih.gov
The antiproliferative effect is not limited to Leishmania. Paromomycin is also effective against other protozoa like Entamoeba histolytica and Cryptosporidium parvum. lifemd.comresearchgate.net In studies with C. parvum, Paromomycin demonstrated substantial inhibition of parasite growth, with inhibition rates ranging from 76.94% to 90.72% in positive controls. researchgate.net
To understand the molecular mechanisms behind Paromomycin's action and the development of resistance, comparative proteomic analyses have been performed on susceptible (wild-type) and Paromomycin-resistant (PRr) strains of L. donovani. plos.orgnih.govcapes.gov.brresearchgate.net These studies, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have identified significant changes in the protein expression profiles between the two strains. nih.govcapes.gov.brresearchgate.net
In one such study, a total of 226 proteins were identified, with 29 proteins being upregulated and 21 proteins downregulated in the resistant strain. nih.govcapes.gov.brresearchgate.net Key findings from these proteomic analyses include:
Upregulation of Ribosomal Proteins: An increase in the levels of ribosomal proteins in the resistant strain suggests an adaptive response to overcome the drug's inhibitory effect on translation. nih.govcapes.gov.brresearchgate.net
Elevated Glycolytic Enzymes and Stress Proteins: The upregulation of enzymes involved in glycolysis and various stress proteins in resistant parasites points to metabolic adaptations and a heightened stress response to cope with the drug's effects. nih.govcapes.gov.brresearchgate.net
Increased Vesicular Trafficking Proteins: A notable finding is the upregulation of proteins involved in vesicular trafficking, such as vesicle-fusing ATPase and vacuolar ATPase, in the resistant strain. plos.orgresearchgate.net This correlates with ultrastructural observations showing an increased number of vesicular vacuoles in resistant parasites, suggesting that sequestration of the drug into these compartments could be a mechanism of resistance. plos.org
Drug-Interacting Proteins: Affinity pull-down assays have identified specific proteins in L. donovani that bind to Paromomycin, including paraflagellar rod proteins and prohibitin. plos.org
| Protein Category | Change in Resistant Strain | Implication | Reference |
| Ribosomal Proteins | Upregulated | Role in overcoming translation inhibition | nih.govcapes.gov.brresearchgate.net |
| Glycolytic Enzymes | Upregulated | Metabolic adaptation | nih.govcapes.gov.brresearchgate.net |
| Stress Proteins | Upregulated | Heightened stress response | nih.govcapes.gov.brresearchgate.net |
| Vesicular Trafficking Proteins | Upregulated | Drug sequestration | plos.org |
Paromomycin induces significant biochemical and cellular dysfunction in protozoan parasites. mdpi.com A primary target is the parasite's protein synthesis machinery. researchgate.netnih.gov By binding to the ribosomal RNA (rRNA), Paromomycin interferes with translation, leading to the production of non-functional proteins and ultimately inhibiting cell growth. nih.govnih.gov
Further studies have revealed that Paromomycin also affects the parasite's mitochondria. nih.govresearchgate.net Exposure to the drug leads to a significant decrease in the mitochondrial membrane potential, indicating mitochondrial dysfunction. nih.govresearchgate.net This disruption of mitochondrial activity and the inhibition of both cytoplasmic and mitochondrial protein synthesis are key aspects of its leishmanicidal action. nih.gov
In resistant strains, the drug-induced reduction in membrane potential and the inhibition of protein synthesis are less pronounced compared to wild-type parasites. nih.govresearchgate.net This resilience is linked to the reduced accumulation of the drug within the resistant cells. nih.gov Ultrastructural analysis has also shown an increased number of vesicular vacuoles in resistant L. donovani, suggesting a role for drug sequestration in these compartments. plos.org
Studies in Bacterial Models (e.g., E. coli, S. aureus, M. tuberculosis)
Paromomycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Its mechanism of action in bacteria is well-established and involves the inhibition of protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit. patsnap.commedchemexpress.com This binding causes misreading of the mRNA and premature termination of translation. patsnap.commedchemexpress.com
Studies on Escherichia coli have been instrumental in elucidating the molecular details of Paromomycin's interaction with the bacterial ribosome. plos.org In Staphylococcus aureus, the deletion of the ksgA gene, which is involved in ribosome biogenesis, has been shown to increase the bacterium's sensitivity to Paromomycin. d-nb.info
While Paromomycin is effective against a range of bacteria, its activity against Mycobacterium tuberculosis is also of interest. Apramycin, a structurally related aminoglycoside, has shown efficacy against both replicating and non-replicating M. tuberculosis. frontiersin.org This suggests that Paromomycin could also have potential in the context of mycobacterial infections, although this requires further specific investigation. The emergence of multidrug-resistant bacterial pathogens has spurred research into combination therapies, and studies have shown that Paromomycin can have synergistic or additive effects when combined with other antibiotics against resistant strains of P. aeruginosa, K. pneumoniae, E. coli, and S. aureus. nih.gov
Investigation in Mammalian Cell Lines and Non-Parasitic Organisms (Excluding Clinical Studies)
Paromomycin, like other aminoglycosides, primarily targets bacterial ribosomes to inhibit protein synthesis. noahcompendium.co.ukdrugbank.com However, it can also interact with eukaryotic ribosomes, which is a key consideration in its pre-clinical assessment. The selectivity of aminoglycosides for bacterial over eukaryotic ribosomes is attributed to structural differences in the ribosomal decoding site, specifically helix 44 (h44). pnas.org In eukaryotes, substitutions at key nucleotide positions (A1408G and G1491A in bacterial numbering) alter the binding pocket for these drugs. pnas.orgembopress.org
Despite these differences, Paromomycin can bind to eukaryotic 80S ribosomes. pnas.orgnih.gov Crystal structures have revealed that the 6'-hydroxyl group on ring I of Paromomycin is a crucial determinant for binding to the canonical eukaryotic ribosomal decoding center. pnas.orgnih.gov The interaction is accommodated by conformational changes in both the drug and the ribosome. pnas.org
Mitochondrial ribosomes, which share similarities with bacterial ribosomes, are also potential off-targets for aminoglycosides. oup.com Paromomycin can bind to the mitochondrial 12S rRNA. oup.com Certain mutations in the mitochondrial rRNA, such as A1555G, can increase the similarity to the bacterial ribosome and enhance the binding of aminoglycosides like Paromomycin, which is associated with drug-induced ototoxicity. asm.org Studies on synthetic derivatives of Paromomycin have aimed to improve its selectivity for bacterial ribosomes over both eukaryotic cytosolic and mitochondrial ribosomes to reduce potential toxicity. acs.orgnih.govnih.gov For instance, 4'-O-β-d-xylopyranosyl paromomycin showed significantly reduced affinity for the cytosolic ribosome and the A1555G mutant mitochondrial ribosome while maintaining its antibacterial activity. acs.orgnih.gov
Recent research has explored the potential of Paromomycin as a therapeutic agent for glioblastoma (GBM), a highly aggressive brain tumor. nih.govresearchgate.netnih.gov
In vitro studies using the U-251MG glioblastoma cell line have demonstrated that Paromomycin can significantly reduce cell viability and proliferation. nih.govresearchgate.net Cell viability assays, such as the CCK-8 assay, showed a dose-dependent decrease in the viability of U-251MG cells when treated with Paromomycin. nih.gov Colony formation assays further confirmed the inhibitory effect of Paromomycin on the proliferation of these glioblastoma cells. nih.govresearchgate.net Quantitative analysis revealed a marked reduction in colony formation in cells treated with Paromomycin compared to control groups. nih.gov Furthermore, Paromomycin was also found to impair the migration of U-251MG cells in transwell migration assays. nih.govresearchgate.net
Table 2: Effect of Paromomycin I on U-251MG Glioblastoma Cell Viability
| Treatment Group | Effect on Cell Viability | Effect on Colony Formation | Effect on Cell Migration | Reference |
|---|---|---|---|---|
| Paromomycin | Dose-dependent reduction | Marked reduction | Impaired | nih.govresearchgate.net |
Data derived from in vitro assays on the U-251MG glioblastoma cell line.
Research in Glioblastoma Cell Models
Modulation of Gene Expression (e.g., SUMOylation-related genes)
Recent research has illuminated the role of this compound in modulating the expression of genes associated with Small Ubiquitin-like Modifier (SUMO)ylation, a critical post-translational modification process. nih.govnih.govresearchgate.net Dysregulation of SUMOylation has been implicated in the progression of various cancers, including glioblastoma (GBM). mdpi.com Studies have shown that Paromomycin can suppress the activity of genes involved in SUMOylation, leading to a decrease in the viability of glioblastoma cells. nih.gov
In a study utilizing U-251MG glioblastoma cells, Paromomycin treatment resulted in a dose-dependent reduction in the mRNA levels of several key SUMOylation-related genes. nih.gov Quantitative reverse transcription PCR (qRT-PCR) analysis revealed significant decreases in the expression of HDAC1, PIAS1, PIAS2, and RANBP2. nih.gov This suggests that Paromomycin may exert its anti-tumor effects in part by interfering with the SUMOylation pathway. nih.govnih.gov Furthermore, immunofluorescence staining demonstrated that Paromomycin treatment leads to a significant reduction in the expression of SUMO1 protein, providing further evidence of its inhibitory effect on protein SUMOylation. nih.gov
The modulation of these genes by Paromomycin appears to be linked to its potential as an inhibitor of Histone Deacetylase 1 (HDAC1). nih.govnih.gov Molecular docking analyses have suggested a strong binding affinity between Paromomycin and HDAC1. nih.gov The inhibition of HDAC1 can, in turn, affect the expression of other SUMOylation-related genes and influence critical cellular processes. nih.gov
Table 1: Effect of this compound on SUMOylation-Related Gene Expression in U-251MG Glioblastoma Cells
| Gene | Effect of Paromomycin Treatment | Method of Analysis | Reference |
| HDAC1 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |
| PIAS1 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |
| PIAS2 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |
| RANBP2 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |
| SUMO1 | Significant reduction in protein expression | Immunofluorescence Staining | nih.gov |
Influence on Cell Migration and Colony Formation
In vitro studies have demonstrated that this compound has a significant inhibitory effect on the migration and colony-forming abilities of cancer cells, particularly in the context of glioblastoma. nih.govnih.gov These cellular processes are fundamental to tumor progression and metastasis.
In a transwell migration assay using U-251MG glioblastoma cells, treatment with Paromomycin resulted in a substantial reduction in the number of migrating cells. nih.gov This indicates that Paromomycin can impair the migratory capacity of these cancer cells. nih.gov The effect on cell migration was observed to be reversible with co-treatment with Trichostatin A (TSA), an HDAC1 inhibitor, further suggesting the involvement of the HDAC1-mediated pathway in Paromomycin's mechanism of action. nih.govnih.gov
Furthermore, colony formation assays have corroborated the anti-proliferative effects of Paromomycin. nih.gov Treatment of U-251MG cells with Paromomycin led to a marked reduction in their ability to form colonies, signifying an inhibition of cell proliferation and survival. nih.gov This effect was also influenced by the presence of an HDAC1 inhibitor. nih.gov
Table 2: Influence of this compound on Glioblastoma Cell Migration and Colony Formation
| Assay | Cell Line | Observed Effect of this compound | Reference |
| Transwell Migration Assay | U-251MG | Substantial reduction in migrating cells | nih.gov |
| Colony Formation Assay | U-251MG | Marked reduction in colony formation | nih.gov |
Molecular Modeling and Simulation Studies
Molecular Dynamics Simulations of Ribosomal Binding Sites
Molecular dynamics (MD) simulations have been instrumental in elucidating the atomic-level interactions between this compound and its primary target, the bacterial ribosome. msu.ruplos.orgnih.gov These simulations provide insights into the conformational changes and dynamics that occur upon drug binding, which are crucial for understanding its mechanism of action and the development of antibiotic resistance. msu.ruplos.org
MD studies have focused on the A-site of the 16S ribosomal RNA (rRNA), the specific binding pocket for aminoglycoside antibiotics like Paromomycin. plos.orgnih.gov These simulations have shown that Paromomycin binding stabilizes two key adenine (B156593) residues, A1492 and A1493, in a "flipped-out" state. plos.orgnih.gov This conformational change is critical for the misreading of the genetic code induced by the antibiotic.
Simulations have also been employed to investigate the mechanisms of resistance. msu.ruplos.org By modeling mutations in the A-site, such as G1491A, G1491U, U1495C, and U1406C, researchers can observe how these changes affect the binding affinity and dynamics of Paromomycin. msu.ru For instance, simulations have revealed that mutations can alter the shape, dynamics, and electrostatic properties of the binding cleft, leading to the disruption of important hydrogen bonds between the rRNA and Paromomycin. plos.org
Furthermore, MD simulations have explored the interplay between Paromomycin binding and mutations in ribosomal proteins, such as S12. nih.gov These studies have suggested indirect pathways by which mutations in S12 can influence the dynamics of the A-site and consequently affect Paromomycin's efficacy. nih.gov The simulations highlight the importance of stacking interactions and contacts between specific amino acid residues and the A-site adenines in modulating the drug's activity. nih.gov
Molecular Docking Analyses for Target Identification
Molecular docking is a computational technique that has been utilized to identify potential molecular targets for this compound beyond its well-established role as an antibiotic. nih.govnih.govfrontiersin.org This approach predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and potential biological activity. nih.govnih.gov
In the context of cancer research, molecular docking studies were instrumental in identifying Paromomycin as a potential inhibitor of HDAC1. nih.govnih.gov By screening a library of FDA-approved drugs, researchers found that Paromomycin exhibited a strong binding affinity for HDAC1, suggesting it could be repurposed as an anti-cancer agent. nih.gov This finding was subsequently validated by in vitro experiments. nih.govnih.gov
Molecular docking has also been used to explore Paromomycin's potential against other targets. For instance, in a study investigating potential inhibitors for Leishmania donovani 24-sterol methyltransferase (LdSMT), a key enzyme in this parasite, Paromomycin was docked into the active site. frontiersin.org The results indicated a binding energy of -5.0 kcal/mol. frontiersin.org
In another study, molecular docking was employed to investigate potential drugs against SARS-CoV-2, the virus responsible for COVID-19. nih.gov Paromomycin was identified as a potential dual-targeted drug, showing a strong binding affinity for both the spike protein (S1) and the main protease of the virus. nih.gov
Table 3: Summary of Molecular Docking Analyses for this compound
| Target Protein | Organism/Disease | Predicted Binding Affinity/Interaction | Reference |
| HDAC1 | Glioblastoma | Strong binding affinity | nih.gov |
| PIAS1 | Low-Grade Glioma | Strong binding affinity | nih.gov |
| PIAS2 | Low-Grade Glioma | Strong binding affinity | nih.gov |
| RAN | Low-Grade Glioma | Strong binding affinity | nih.gov |
| RANBP2 | Low-Grade Glioma | Strong binding affinity | nih.gov |
| Leishmania donovani 24-sterol methyltransferase (LdSMT) | Leishmania donovani | Binding energy of -5.0 kcal/mol | frontiersin.org |
| SARS-CoV-2 Spike protein (S1) | COVID-19 | Strong binding affinity | nih.gov |
| SARS-CoV-2 Main protease | COVID-19 | Strong binding affinity | nih.gov |
Advanced Analytical Methodologies for Paromomycin I Research
Electrophoretic Techniques
Capillary electrophoresis (CE) offers several advantages for the analysis of aminoglycosides, including high resolution, rapid analysis times, and minimal solvent consumption researchgate.net.
Capillary Zone Electrophoresis (CZE) is a powerful technique for separating ionic species based on their electrophoretic mobility. It has been successfully applied to the analysis of aminoglycoside antibiotics researchgate.net. For compounds like Paromomycin (B158545), which lack a strong UV-absorbing chromophore, indirect UV detection can be employed. This method involves adding a UV-absorbing compound to the background electrolyte; the analyte displaces this compound, causing a decrease in absorbance that allows for detection researchgate.net. CZE separations can be performed in anionic mode with a reversed electroosmotic flow (EOF) to analyze multiple aminoglycosides simultaneously researchgate.net. The technique is valued for its high separation efficiency and its ability to handle complex samples with minimal preparation nih.govnih.govnih.gov.
A specific capillary electrophoresis method has been developed for the determination of the components within the paromomycin mixture researchgate.net. Due to the lack of a suitable chromophore in Paromomycin, a pre-capillary derivatization step is necessary for UV detection. In one established method, Paromomycin is derivatized with o-phthaldialdehyde (OPA) and thioglycolic acid, allowing for detection at 330 nm researchgate.net. This approach successfully separated five distinct peaks to baseline within a short analysis time of 10 minutes researchgate.net. The high resolving power of CE makes it an excellent alternative to liquid chromatography for impurity profiling of drug compounds that have very similar chemical structures researchgate.net.
Table 1: Optimized Conditions for Capillary Electrophoresis Analysis of Paromomycin
| Parameter | Condition |
|---|---|
| Derivatization Agents | o-phthaldialdehyde (OPA) and thioglycolic acid |
| Detection Wavelength | 330 nm |
| Capillary Type | Fused-silica |
| Temperature | 25°C |
| Voltage | 18 kV |
| Background Electrolyte | 40 mM Sodium Tetraborate, 3 mM β-cyclodextrin, 12.5% (v/v) Methanol (B129727) |
| Analysis Time | 10 minutes |
This table summarizes the experimental conditions for a validated CE method for Paromomycin analysis as described in the literature researchgate.net.
Spectroscopic and Structural Biology Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of Paromomycin I when bound to its RNA target, the ribosomal A site, in solution nih.govresearchgate.net. Unlike crystallography, which provides a static picture, NMR can reveal conformational dynamics and transient states of RNA-drug complexes researchgate.netumich.edu.
High-precision NMR studies have been conducted on complexes of Paromomycin with RNA oligonucleotides that mimic the decoding A site nih.gov. These investigations provide critical insights into the specific interactions that govern molecular recognition and function nih.govnih.gov. Furthermore, multinuclear NMR spectroscopy has been employed as a rapid and accurate method to determine the individual pKa values of the five primary amino groups of Paromomycin nih.govacs.org. This information is crucial for understanding the ionization states of the molecule under physiological conditions, which directly impacts its binding affinity to the negatively charged phosphate backbone of RNA nih.gov.
Table 2: Average pKa Values for Paromomycin Amino Groups Determined by NMR
| Nitrogen Atom | Average pKa Value |
|---|---|
| N-1 | 8.11 |
| N-3 | 6.50 |
| N-2′ | 8.06 |
| N-2‴ | 8.10 |
| N-6‴ | 9.08 |
This table presents the average pKa values for the individual nitrogen atoms of Paromomycin as determined through a combination of ¹H, ¹³C, and ¹H-¹⁵N HMBC NMR spectroscopic data nih.gov.
X-ray crystallography has provided atomic-level resolution images of this compound bound to its target, the 16S ribosomal RNA A site nih.govrigaku.com. These structural studies have been fundamental in elucidating the molecular basis of its antibiotic activity.
The crystal structure of an Escherichia coli ribosomal A site oligonucleotide complexed with Paromomycin has been solved at a resolution of 2.5 Å nih.gov. The structure reveals that Paromomycin binds in an enlarged deep groove of the RNA created by two bulged adenine (B156593) residues (A1492 and A1493) nih.gov. The binding is stabilized by an extensive network of direct and water-mediated hydrogen bonds between the antibiotic's hydroxyl and ammonium groups and the RNA's bases and phosphate backbone nih.gov. Specifically, Ring I of Paromomycin stacks over base G1491 and forms pseudo-Watson-Crick contacts with A1408 nih.gov. These detailed structural insights rationalize mutagenesis and antibiotic resistance data and confirm how aminoglycoside binding induces a conformational switch in the decoding region of the ribosome nih.govrigaku.comdntb.gov.ua. Comparisons between the X-ray crystal structure of the entire 30S ribosomal subunit in complex with Paromomycin and NMR structures of smaller RNA-drug complexes confirm the validity of both techniques in identifying the critical interactions that disrupt ribosome function nih.gov.
Table 3: Key Findings from X-ray Crystallography of Paromomycin-Ribosomal A Site Complex
| Feature | Description |
|---|---|
| Resolution | 2.5 Å |
| Binding Site | Enlarged deep groove of the 16S rRNA A site |
| Key RNA Residues | Bulged adenines A1492 and A1493, G1491, A1408 |
| Direct Hydrogen Bonds | 13 direct hydrogen bonds between Paromomycin and RNA |
| Water-Mediated Bonds | 8 water molecules mediate 12 additional hydrogen bonds |
| Key Interaction | Ring I of Paromomycin stacks over G1491 and forms contacts with A1408 |
This table highlights the significant structural details revealed by the X-ray crystallography of Paromomycin bound to an oligonucleotide model of the eubacterial ribosomal A site nih.gov.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Research into the antileishmanial activity of paromomycin has utilized SPR to analyze the binding between the antibiotic and ribosomal RNA (rRNA) oligonucleotides, which correspond to the small ribosomal subunit's decoding site. researchgate.net In one such study, rRNA from Leishmania mexicana was immobilized on an SPR sensor chip. researchgate.netscispace.com Serial dilutions of this compound were then passed over the surface, allowing for the measurement of association and dissociation rates. researchgate.net
The resulting sensorgrams demonstrated a strong and rapid binding of paromomycin to the Leishmania rRNA. researchgate.net Through steady-state affinity analysis, these studies determined the apparent dissociation constant (K_D), providing a quantitative measure of the binding strength. researchgate.netscispace.com Critically, comparative experiments using mammalian cell ribosomal RNAs showed practically no interaction, highlighting the selective binding of paromomycin to the parasite's ribosomal decoding site. researchgate.netnih.gov This differential binding is a key factor in the antibiotic's selective toxicity against the parasite and explains its therapeutic efficiency. researchgate.netnih.gov
Scanning Electron Microscopy (SEM) for Cell Surface Damage Studies
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography of cells at high resolution, making it well-suited for observing morphological changes and damage induced by antimicrobial agents. While SEM has been widely used to show cell surface alterations like wrinkling, blebbing, and lysis caused by various antimicrobial compounds on pathogens such as Leishmania, specific SEM studies detailing surface damage directly caused by this compound are not extensively documented in the available literature. scispace.comscielo.org.conih.govasm.org
However, related electron microscopy techniques, such as Transmission Electron Microscopy (TEM), have provided insights into the ultrastructural changes within Leishmania donovani cells exposed to paromomycin. nih.govplos.orgbohrium.com These studies have revealed an increased number of vesicular vacuoles in paromomycin-resistant strains compared to wild-type strains, suggesting that sequestration of the drug into these compartments may be a resistance mechanism. nih.govplos.orgbohrium.com Although this is an internal morphological change, it underscores the utility of electron microscopy in understanding the cellular response to this compound. General SEM studies on other antileishmanial agents have successfully shown effects like cell shrinkage, flagellum shortening, and loss of normal elongated shape in promastigotes, demonstrating the potential of this methodology for future research into the specific surface effects of this compound. scielo.org.conih.gov
Validation of Analytical Methods for Research Use
The reliability of research findings heavily depends on the rigorous validation of the analytical methods used for quantification. For this compound, various chromatographic methods have been developed and validated to ensure they are specific, accurate, and precise for their intended application.
Linearity and Detection Limits
Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For this compound, methods such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD), and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been validated.
Studies have shown excellent linearity over specified concentration ranges, with correlation coefficients (r²) consistently exceeding 0.99. researchgate.netnih.gov For instance, an HPLC-ELSD method demonstrated good linearity with a double logarithm equation, while a UPLC-MS/MS method was validated over a linear calibration range of 5 to 1000 ng/mL. plos.orgnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are crucial for determining the sensitivity of a method. For an HPAE-IPAD method, the LOQ for paromomycin was determined to be 0.10 μM, with an estimated LOD of 0.030 μM, based on signal-to-noise ratios of 10 and 3, respectively. researchgate.net A highly sensitive UPLC-MS/MS method for quantifying paromomycin in human plasma established a lower limit of quantification (LLOQ) of 5 ng/mL. nih.gov
Table 1: Linearity and Detection Limits of Validated Analytical Methods for this compound
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | LOQ | LOD |
|---|---|---|---|---|---|
| HPAE-IPAD | Drug Substance | 1.25–10 μM | ≥ 0.9991 | 0.10 μM | 0.030 μM (est.) |
| UPLC-MS/MS | Human Plasma | 5–1000 ng/mL | ≥ 0.997 | 5 ng/mL | Not Reported |
| UPLC-MS/MS | Digestion Solution | 5–1000 ng/mL | ≥ 0.9967 | 5 ng/mL | Not Reported |
| HPLC-ELSD | Drug Substance | 23.6–784.1 μg/mL | 0.9997 | Not Reported | Not Reported |
Repeatability and Intermediate Precision
Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day precision) measures precision over a short interval of time with the same analyst and equipment. For an HPLC-ELSD method, the analysis of this compound at 100% of the test concentration (0.50 mg/mL) yielded a relative standard deviation (RSD) of 0.8%, indicating high repeatability.
Intermediate Precision (Inter-day or inter-analyst precision) evaluates variations within the same laboratory, but on different days or with different analysts. The same HPLC-ELSD method showed an inter-day precision RSD of 1.5% for paromomycin. nih.gov An HPAE-IPAD method demonstrated an intraday precision of <2% RSD and a between-day precision (over three days) of <2% RSD for paromomycin standards. researchgate.net UPLC-MS/MS methods have also been validated with inter-assay precisions falling within internationally accepted criteria. nih.gov
Table 2: Precision of Validated Analytical Methods for this compound
| Analytical Method | Precision Type | Concentration | Relative Standard Deviation (RSD) |
|---|---|---|---|
| HPLC-ELSD | Repeatability | 0.50 mg/mL | 0.8% |
| HPLC-ELSD | Intermediate Precision (Inter-day) | 0.50 mg/mL | 1.5% |
| HPAE-IPAD | Repeatability (Intra-day) | 5 μM | <2% |
| HPAE-IPAD | Intermediate Precision (Inter-day) | 5 μM | <2% |
Recovery and Accuracy
Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte detected by the method is calculated.
A procedure for extracting paromomycin from animal feed matrices using reversed-phase ion-pair HPLC with pulsed amperometric detection was optimized to allow for the total recovery of the antibiotic. scielo.org.co In bioanalytical method validation, a simple protein precipitation method for extracting paromomycin from human plasma was developed for a UPLC-MS/MS assay, which demonstrated a good performance with 100% recovery. nih.gov Another validated UPLC-MS/MS method reported mean recovery values of 78.17%, 101.17%, and 92.58% at low, medium, and high-quality control levels, respectively. These results confirm the accuracy of the methods for quantifying this compound in complex biological matrices.
Application of Analytical Methods in Research Contexts
The rigorously validated analytical methods for this compound are crucial for a variety of research applications. Their implementation allows for the reliable quantification of the compound in diverse and complex sample types, underpinning the integrity of research findings.
One of the primary applications is in pharmacokinetic (PK) studies . Validated UPLC-MS/MS methods, with high sensitivity and accuracy, have been successfully used to measure the concentration of paromomycin in human plasma and skin tissue. plos.orgnih.gov This enables researchers to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in patients, such as those being treated for visceral leishmaniasis. bohrium.comnih.gov For example, a validated LC-MS/MS method with an LLOQ of 50.0 ng/mL was used to evaluate plasma concentrations in patients with cutaneous leishmaniasis after topical application. bohrium.com
In veterinary and agricultural research, validated HPLC methods are applied for residue analysis . A method involving reversed-phase ion-pair HPLC coupled with pulsed amperometric detection was specifically developed and validated for determining paromomycin sulfate (B86663) in various medicated animal feeds (e.g., for rabbits, chickens, and pigs). scielo.org.cobeilstein-journals.org This is essential for monitoring the correct dosage in animal feed and ensuring compliance with regulatory standards. scielo.org.co
Furthermore, these analytical methods are fundamental for quality control in both research and manufacturing settings. An HPLC-ELSD method was developed not only to quantify paromomycin sulfate but also to separate and identify its impurities, ensuring the quality and consistency of the bulk drug substance used in research and pharmaceutical production. nih.gov
Quantification of Intracellular this compound in Biological Samples
The quantification of this compound within cells is crucial for elucidating its mechanism of action and resistance. While many studies refer to the quantification of "paromomycin," it is understood that this compound is the major and most biologically active component of the paromomycin complex. Therefore, the methods described below are considered to predominantly reflect the intracellular concentration of this compound.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for determining intracellular paromomycin concentrations. A common approach involves the following steps:
Sample Preparation: Biological samples, such as parasite or mammalian cells, are first lysed to release the intracellular contents. Protein precipitation is then carried out, often using agents like trichloroacetic acid, to remove interfering macromolecules.
Chromatographic Separation: The resulting extract is injected into a liquid chromatography system. Reversed-phase chromatography is frequently employed, sometimes with the use of ion-pairing agents like heptafluorobutyric acid (HFBA) to improve the retention and separation of the highly polar this compound molecule on C18 columns.
Mass Spectrometric Detection: The analyte is then ionized, typically using electrospray ionization (ESI) in positive mode, and detected by a mass spectrometer. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.
Table 1: Exemplary LC-MS/MS Parameters for Intracellular this compound Quantification
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient or isocratic elution with an ion-pairing agent (e.g., HFBA) in water and acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Specific precursor and product ions for Paromomycin |
| Internal Standard | A structurally similar compound, such as another aminoglycoside or a stable isotope-labeled paromomycin |
Detailed research findings have demonstrated the successful application of these methods. For instance, in studies investigating drug resistance in Leishmania parasites, LC-MS/MS has been used to show significantly lower intracellular accumulation of paromomycin in resistant strains compared to sensitive ones. These studies underscore the importance of precise quantification in understanding the molecular basis of drug efficacy.
Analysis of this compound and Impurities in Research-Grade Samples
The purity of research-grade this compound is critical for the validity of experimental results. Various analytical techniques are employed to identify and quantify impurities that may be present from the fermentation and purification processes.
High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) is a valuable method for the analysis of paromomycin and its impurities. Since paromomycin lacks a significant UV chromophore, ELSD provides a universal detection method that is not dependent on the optical properties of the analytes.
A typical HPLC-ELSD method for this compound and its impurities involves:
Chromatography: A reversed-phase C18 column is commonly used with a mobile phase containing an ion-pairing agent such as trifluoroacetic acid (TFA) in a water-acetonitrile mixture. This allows for the separation of this compound from related substances.
Detection: The column eluent is nebulized and the solvent evaporated. The remaining non-volatile analyte particles scatter a light beam, and the extent of scattering is proportional to the mass of the analyte.
Research has identified several potential impurities in paromomycin samples, including other aminoglycosides like neomycin and neamine (B104775), as well as isomers such as Paromomycin II. It has been noted that Paromomycin II exhibits significantly lower biological activity than this compound, highlighting the importance of controlling its presence in research-grade material omicsonline.org.
Table 2: Common Impurities in Research-Grade Paromomycin
| Impurity | Potential Origin |
| Paromomycin II | Isomer formed during fermentation |
| Neomycin | Co-produced during fermentation |
| Neamine | Degradation product or biosynthetic precursor |
The development of robust analytical methods allows for the accurate determination of the purity of this compound, ensuring the reliability of research findings.
Determination in Medicated Animal Feed Matrices for Research Purposes
In veterinary and parasitology research, it is often necessary to determine the concentration of this compound in medicated animal feeds to ensure accurate dosing and to study its efficacy. The complex nature of animal feed matrices presents analytical challenges, requiring robust extraction and cleanup procedures.
A validated method for the determination of paromomycin in animal feed involves reversed-phase ion-pair high-performance liquid chromatography with pulsed amperometric detection (HPLC-PAD). This method offers high sensitivity and selectivity for aminoglycosides without the need for derivatization.
The analytical procedure generally includes:
Extraction: Paromomycin is extracted from the feed matrix using an acidic solution.
Solid-Phase Extraction (SPE): The extract is then cleaned up using a solid-phase extraction cartridge to remove interfering substances.
Chromatographic Analysis: The purified extract is analyzed by HPLC-PAD. The separation is achieved on a C18 column using an ion-pairing reagent in the mobile phase. Pulsed amperometric detection involves the application of a series of potential steps to a gold electrode to detect the analyte through its oxidation.
Table 3: Key Parameters for HPLC-PAD Analysis of Paromomycin in Animal Feed
| Parameter | Description |
| Extraction | |
| Solvent | Acidified aqueous solution |
| Cleanup | |
| Method | Solid-Phase Extraction (SPE) |
| HPLC | |
| Column | C18 reversed-phase |
| Mobile Phase | Aqueous buffer with an ion-pairing agent |
| Detection | |
| Detector | Pulsed Amperometric Detector (PAD) with a gold electrode |
This method has been successfully applied to various animal feed matrices, including those for rabbits, chickens, and pigs, demonstrating good recovery and precision for research applications researchgate.netrsc.org.
Paromomycin I As a Tool in Molecular Biology Research
Facilitating Studies on Gene Expression
Paromomycin (B158545) I is utilized by researchers to modulate and study the expression of specific genes across different biological systems. Its application can induce or suppress gene activity, providing insights into regulatory pathways and cellular responses to stress.
In studies on the parasite Leishmania donovani, the development of resistance to paromomycin has been linked to significant changes in gene expression. asm.org Research has shown that resistant parasite lines exhibit a marked increase in the mRNA levels of ATP-binding cassette (ABC) transporter genes, specifically MDR1 and MRPA. asm.org This upregulation suggests a mechanism of resistance where the parasite actively pumps the drug out of the cell. asm.org Concurrently, the expression of protein phosphatase 2A, which may regulate these transporters, was also found to be elevated in resistant strains. asm.org
In the field of oncology, paromomycin has been investigated for its effects on glioblastoma (GBM) cells. nih.gov Studies revealed that treatment with paromomycin leads to a dose-dependent decrease in the mRNA levels of several genes involved in SUMOylation, a key cellular modification process. nih.gov Specifically, the expression of HDAC1, PIAS1, PIAS2, and RANBP2 was significantly reduced, highlighting a potential therapeutic mechanism that involves altering gene expression pathways. nih.govfrontiersin.org
Paromomycin's influence on gene expression extends to plants and insects as well. In chili peppers, treatment with paromomycin was found to induce resistance against pathogens by activating the expression of several pathogenesis-related (PR) genes, including PR-1, β-1,3-glucanase, chitinase, PR-4, and peroxidase. jmb.or.kr In honey bees, exposure to paromomycin was shown to impact the expression of stress biomarker genes, demonstrating its utility in studying cellular stress responses. researchgate.net
Table 1: Examples of Genes with Altered Expression in Response to Paromomycin I
| Organism/Cell Type | Gene(s) | Observed Effect on Expression | Research Context | Citation |
|---|---|---|---|---|
| Leishmania donovani | MDR1, MRPA | Upregulation | Antibiotic Resistance | asm.org |
| Leishmania donovani | Protein Phosphatase 2A | Upregulation | Antibiotic Resistance | asm.org |
| Human Glioblastoma Cells | HDAC1, PIAS1, PIAS2, RANBP2 | Downregulation | SUMOylation Pathway | nih.gov |
| Chili Pepper (Capsicum annuum) | PR-1, β-1,3-glucanase, chitinase | Upregulation | Induced Pathogen Resistance | jmb.or.kr |
Applications in Translation Studies
This compound is a cornerstone tool for investigating the mechanisms of protein synthesis, or translation. Its primary mode of action is the inhibition of this fundamental process by binding to ribosomal RNA (rRNA). nih.govplos.org It specifically targets the A-site of the small ribosomal subunit, interfering with the decoding of messenger RNA (mRNA). plos.orgpatsnap.com
In bacteria, paromomycin binds to the A-site within the 16S rRNA of the 30S ribosomal subunit. plos.orgpatsnap.com This interaction stabilizes two key adenine (B156593) residues (A1492 and A1493) in a "flipped-out" conformation, which disrupts the fidelity of translation and leads to the misincorporation of amino acids. plos.org Beyond causing misreading, paromomycin also inhibits the translocation step of elongation, where the ribosome moves along the mRNA, effectively stalling protein synthesis. patsnap.com It can also interfere with the function of initiation factor 3, promoting the premature association of ribosomal subunits. plos.org
Research comparing the effects of paromomycin on the ribosomes of the parasite Leishmania mexicana and its mammalian host cells has provided a molecular basis for its selective toxicity. asm.org In Leishmania, paromomycin markedly inhibits protein synthesis and significantly decreases the accuracy of translation. asm.org Conversely, it has only a minimal effect on polypeptide synthesis and translation fidelity in mammalian cell-free systems. asm.org This selectivity is due to a stronger binding interaction between paromomycin and the parasite's ribosomal decoding site compared to the mammalian equivalent. asm.org
Table 2: Effects of this compound on Translation
| Effect | Mechanism | Target Organism/System | Citation |
|---|---|---|---|
| Inhibition of Protein Synthesis | Binds to ribosomal RNA subunits, inhibiting polypeptide synthesis. | Bacteria, Leishmania | nih.govasm.org |
| Decreased Translational Fidelity | Binds to the A-site of 16S rRNA, stabilizing flipped-out adenines and causing mRNA misreading. | Bacteria | plos.orgplos.org |
| Induction of Misreading | Elicits significant increase in translation errors. | Leishmania, Yeast | asm.orgnih.gov |
| Inhibition of Translocation | Prevents the ribosome from moving along the mRNA. | Bacteria, Protozoa | patsnap.com |
| Induction of Stop Codon Read-through | Promotes translation through opal termination codons. | Yeast, Mammalian Cells | nih.govplos.org |
Investigating Antibiotic Resistance Mechanisms
The emergence of resistance to antibiotics is a critical area of research, and this compound is frequently used as a model compound to investigate the underlying molecular mechanisms. rpicorp.comrpicorp.com Studies using paromomycin have uncovered several ways in which organisms can evade the effects of aminoglycoside antibiotics. These mechanisms generally fall into three categories: modification of the drug target, reduced drug accumulation, and enzymatic inactivation of the drug. nih.govnih.gov
Target Site Modification: One of the most direct resistance mechanisms involves mutations in the antibiotic's target, the ribosome. nih.gov Molecular dynamics simulations have been used to study how specific mutations in the bacterial ribosomal A-site confer resistance to paromomycin. plos.org For example, a double mutation (U1406C:U1495A) significantly alters the shape and electrostatic properties of the binding pocket, disrupting crucial hydrogen bonds between the rRNA and paromomycin. plos.org Other mutations, such as G1491U and G1491A, change the local base pairing and dynamics of the A-site, which can sterically hinder the binding of paromomycin. plos.org
Reduced Drug Accumulation: Resistance can also be achieved by preventing the drug from reaching its intracellular target. In Leishmania donovani, resistance to paromomycin has been associated with reduced accumulation of the drug inside the cell. nih.gov This is partly due to a decrease in the initial binding of the drug to the cell surface. nih.gov Furthermore, resistant strains often exhibit increased expression of efflux pumps, which are membrane proteins that actively expel the antibiotic from the cell. asm.org Studies have documented the upregulation of ABC transporters like MDR1 and MRPA in paromomycin-resistant Leishmania, providing a clear mechanism for reduced intracellular drug concentration. asm.org Proteomic analysis of resistant Leishmania also revealed an upregulation of proteins involved in vesicular trafficking, suggesting that the parasite might sequester the drug in vesicles to prevent it from reaching the ribosomes. plos.org
Enzymatic Inactivation: A widespread mechanism of resistance to aminoglycosides in bacteria is the production of aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes chemically alter the antibiotic, rendering it unable to bind to its ribosomal target. mdpi.com While the provided research focuses more on target modification and efflux in the context of paromomycin, enzymatic inactivation remains a primary mechanism of clinical resistance to the broader aminoglycoside class. nih.gov
Table 3: Investigated Mechanisms of Resistance to this compound
| Resistance Mechanism | Molecular Basis | Finding | Organism | Citation |
|---|---|---|---|---|
| Target Site Mutation | Alterations in the 16S rRNA A-site (e.g., U1406C:U1495A, G1491U). | Disrupts drug-rRNA hydrogen bonds; alters binding site shape and electrostatics. | Bacteria | plos.org |
| Reduced Drug Accumulation | Decreased initial binding to the cell surface. | Less drug enters the cell, allowing protein synthesis to continue. | Leishmania donovani | nih.gov |
| Increased Drug Efflux | Upregulation of ABC transporter genes (MDR1, MRPA). | Actively pumps the drug out of the cell. | Leishmania donovani | asm.org |
Future Directions in Paromomycin I Research
Elucidation of Additional Molecular Targets and Pathways
While Paromomycin (B158545) is well-known to target the 16S ribosomal RNA in bacteria and parasites, leading to inhibition of protein synthesis, recent research suggests its mechanism of action is more complex. nih.govdrugbank.comasm.org Future investigations are geared towards identifying additional molecular targets and pathways affected by this compound.
A recent groundbreaking study has also unveiled a novel anticancer potential for Paromomycin. Research has shown that Paromomycin can act as an inhibitor of histone deacetylase 1 (HDAC1) in glioblastoma cells. nih.govfrontiersin.org This inhibition leads to a reduction in cell viability, colony formation, and migration by affecting SUMOylation pathways and the nuclear translocation of Insulin-like Growth Factor 1 Receptor (IGF1R). nih.govfrontiersin.orgresearchgate.net This discovery opens up a completely new field of research for Paromomycin beyond its traditional role as an antimicrobial agent and warrants further investigation into its potential as a targeted therapy for cancer.
Advanced Derivative Design for Enhanced Efficacy and Reduced Resistance Potential
The rise of aminoglycoside-modifying enzymes (AMEs) and ribosomal mutations in pathogenic bacteria poses a significant threat to the clinical utility of Paromomycin. mdpi.commdpi.com Consequently, a major focus of future research is the rational design and synthesis of novel Paromomycin derivatives that can overcome these resistance mechanisms.
Key strategies in derivative design include:
Modification of functional groups: Altering or eliminating the hydroxyl and amino groups on the Paromomycin molecule that are targeted by AMEs is a primary approach. mdpi.com For instance, the synthesis of derivatives with modifications at the N-1, N-3, N-2', and N-6' positions has shown promise in reducing susceptibility to enzymatic inactivation while retaining antibacterial activity. mdpi.com
Structural modifications to enhance ribosomal binding: The synthesis of hybrid aminoglycosides and constrained derivatives aims to improve binding affinity to the ribosomal A-site, potentially increasing potency. mdpi.comnih.gov One approach involves replacing ring I of Paromomycin with a dioxabicyclo[4.4.0]octane system, which has resulted in analogues with excellent activity against resistant strains. nih.gov
Development of pyranmycins: This class of semisynthetic aminoglycoside derivatives, which differ in structure from traditional aminoglycosides, has demonstrated reduced susceptibility to AMEs. mdpi.com
These synthetic efforts are often guided by structural biology, utilizing X-ray crystallography and molecular modeling to understand the interactions between Paromomycin derivatives and their ribosomal target. mdpi.comnih.gov The goal is to create next-generation aminoglycosides with an enhanced therapeutic window, exhibiting increased antibacterial potency and reduced potential for resistance development. researchgate.netresearchgate.net
High-Throughput Screening for Novel Synergistic Combinations in Research Models
Combining Paromomycin with other antimicrobial agents is a promising strategy to enhance its efficacy, overcome resistance, and broaden its spectrum of activity. nih.govnih.gov High-throughput screening (HTS) of large compound libraries is a powerful tool to identify novel synergistic interactions in various research models. nih.govfrontiersin.orgbiorxiv.org
Recent HTS studies have already yielded promising results. For example, a screen of an approved drug library against Candida albicans identified a strong synergistic interaction between Paromomycin and β-escin. nih.gov This combination significantly reduced the minimum inhibitory concentration (MIC) of Paromomycin and was also effective against biofilms and azole-resistant isolates. nih.gov The proposed mechanism for this synergy is an increased error rate in mRNA translation. nih.gov
Other studies have demonstrated the synergistic potential of Paromomycin with a range of antibiotics against multidrug-resistant (MDR) bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. nih.gov Combinations with ceftriaxone, ciprofloxacin, ampicillin/sulbactam, azithromycin, clindamycin, and doxycycline (B596269) have shown either synergistic or additive effects against these clinically important pathogens. nih.gov Furthermore, in the context of parasitic infections, the combination of Paromomycin with alpha-1-antitrypsin has shown synergistic activity against Cryptosporidium parvum in vitro. asm.orgnih.gov
Future HTS campaigns will likely focus on:
Screening more diverse chemical libraries, including natural product libraries and novel synthetic compounds.
Utilizing more complex and physiologically relevant research models, such as co-culture systems and organoid models. mdpi.com
Investigating three-drug combinations to identify even more potent synergistic effects.
The data generated from these screens will be crucial for prioritizing drug combinations for further preclinical and clinical development.
Application of –Omics Technologies (Proteomics, Genomics) for Deeper Mechanistic Understanding
The application of -omics technologies, such as proteomics and genomics, is revolutionizing our understanding of the molecular mechanisms underlying Paromomycin's action and the development of resistance. mdpi.com These powerful approaches provide a global view of the cellular response to drug treatment, enabling the identification of novel drug targets and resistance markers. nih.govcabidigitallibrary.org
Proteomics: Quantitative proteomics, using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has been employed to compare the proteomes of Paromomycin-susceptible and -resistant Leishmania donovani. plos.orgnih.govresearchgate.net These studies have revealed significant changes in the expression of various proteins in resistant strains, including:
Upregulation of ribosomal proteins, suggesting a role in translation. plos.orgnih.gov
Elevated levels of glycolytic enzymes and stress proteins. plos.orgnih.gov
Upregulation of proteins involved in intracellular survival and vesicular trafficking. plos.orgnih.gov
Furthermore, drug affinity pull-down assays followed by mass spectrometry have been used to identify proteins that directly interact with Paromomycin, such as paraflagellar rod proteins and prohibitin in L. donovani. cabidigitallibrary.org
Genomics and Metabolomics: Genomic and metabolomic analyses of experimentally selected Paromomycin-resistant Leishmania strains have provided further insights into resistance mechanisms. nih.gov These studies have identified changes in amino acid metabolism, specifically the upregulation of branched-chain amino acid aminotransferase and D-lactate dehydrogenase, as being linked to resistance. nih.gov
The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will be crucial for constructing a comprehensive picture of Paromomycin's mode of action and the complex networks involved in drug resistance. nih.govmdpi.com This deeper mechanistic understanding will be invaluable for the rational design of new derivatives and combination therapies.
Role in Combating Emerging Pathogen Threats in Pre-clinical Settings
The emergence of new and re-emerging infectious diseases presents a constant challenge to global health. Paromomycin, with its broad-spectrum activity, is being investigated in pre-clinical settings for its potential role in combating these threats.
One of the most significant applications of Paromomycin is in the treatment of visceral leishmaniasis (VL), a neglected tropical disease. dndi.orgdndi.org Clinical trials in Africa have shown that a combination of Paromomycin and miltefosine (B1683995) is as effective as the current standard of care but with a better safety profile and shorter treatment duration. dndi.org This has led to the initiation of processes to update treatment guidelines in several African countries. dndi.org
Beyond leishmaniasis, the synergistic combinations of Paromomycin identified through HTS are being explored for their activity against other challenging pathogens. For example, the combination of Paromomycin and β-escin has shown efficacy against other fungal pathogens like Aspergillus fumigatus, Candida glabrata, and Cryptococcus neoformans. nih.gov
Future pre-clinical research will likely focus on:
Evaluating the efficacy of Paromomycin and its derivatives against a wider range of emerging bacterial and parasitic pathogens.
Testing novel synergistic combinations in animal models of infection.
Investigating the potential of Paromomycin in treating infections caused by biothreat agents.
These pre-clinical studies are essential to build the evidence base required to advance promising new applications of Paromomycin into clinical trials.
Q & A
Q. What guidelines ensure reproducibility in this compound preclinical studies?
Q. How should researchers handle censored pharmacokinetic data (e.g., BLQ measurements) in this compound studies?
- Answer: Use nonparametric M3 method for BLQ data in nonlinear mixed-effects models. Compare with complete-case analysis to assess bias. Exclude outliers (e.g., post-dose trough samples) as in prior studies .
Data Presentation & Reporting
Q. What are best practices for visualizing this compound’s concentration-time profiles in publications?
Q. How to structure a meta-analysis of this compound’s global efficacy across diverse ethnic populations?
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